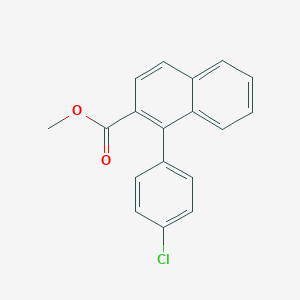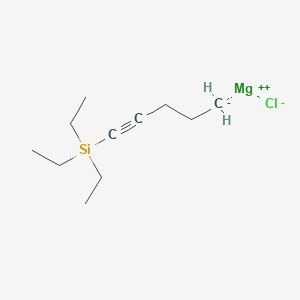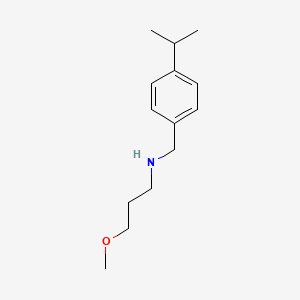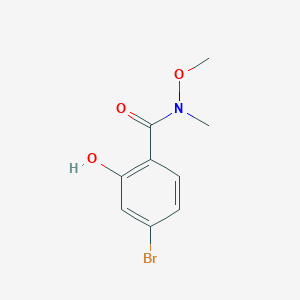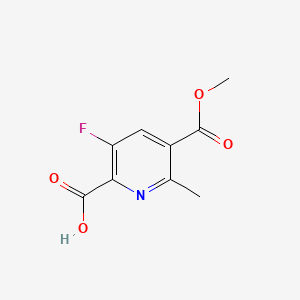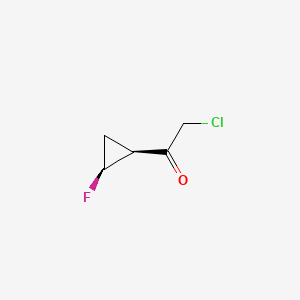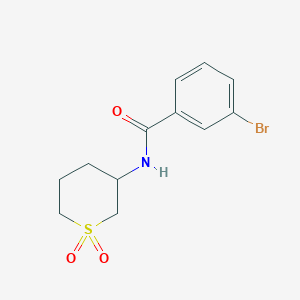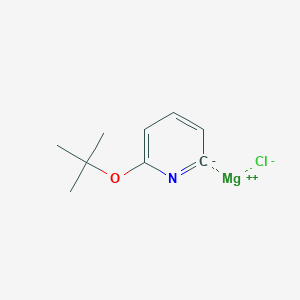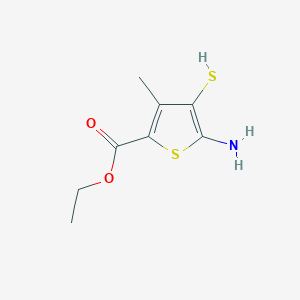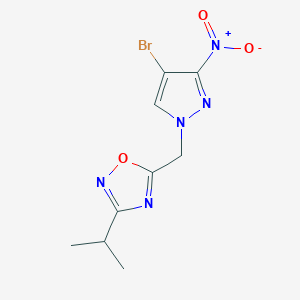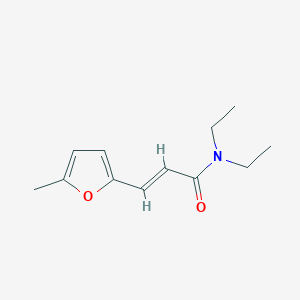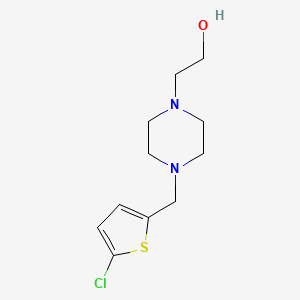
2-(4-((5-Chlorothiophen-2-yl)methyl)piperazin-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((5-Chlorothiophen-2-yl)methyl)piperazin-1-yl)ethan-1-ol is a chemical compound that features a piperazine ring substituted with a chlorothiophene moiety and an ethan-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((5-Chlorothiophen-2-yl)methyl)piperazin-1-yl)ethan-1-ol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with piperazine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Step 1: 5-Chlorothiophene-2-carbaldehyde is reacted with piperazine in a suitable solvent such as ethanol.
Step 2: The reaction mixture is then subjected to reduction using a reducing agent like sodium borohydride.
Step 3: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-((5-Chlorothiophen-2-yl)methyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the piperazine ring or the chlorothiophene moiety.
Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives of the piperazine ring or chlorothiophene moiety.
Substitution: Formation of substituted thiophene derivatives.
Applications De Recherche Scientifique
2-(4-((5-Chlorothiophen-2-yl)methyl)piperazin-1-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological and cardiovascular diseases.
Pharmacology: The compound is studied for its potential effects on various biological pathways, including its interaction with neurotransmitter receptors.
Biological Research: It is used in studies investigating the mechanisms of action of piperazine derivatives and their effects on cellular processes.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-((5-Chlorothiophen-2-yl)methyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways involved depend on the specific biological context and the target receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(2-Aminoethyl)piperazin-1-yl)ethanol: Similar structure with an aminoethyl group instead of the chlorothiophene moiety.
2-(4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine ring with different substituents.
Uniqueness
2-(4-((5-Chlorothiophen-2-yl)methyl)piperazin-1-yl)ethan-1-ol is unique due to the presence of the chlorothiophene moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C11H17ClN2OS |
|---|---|
Poids moléculaire |
260.78 g/mol |
Nom IUPAC |
2-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C11H17ClN2OS/c12-11-2-1-10(16-11)9-14-5-3-13(4-6-14)7-8-15/h1-2,15H,3-9H2 |
Clé InChI |
AOEGNLPNWBVRGZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCO)CC2=CC=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B14902032.png)

